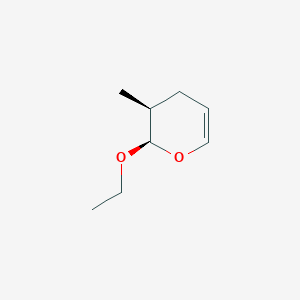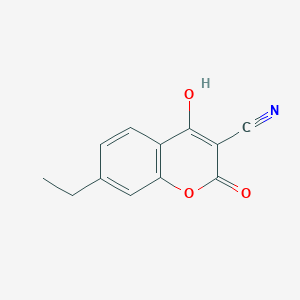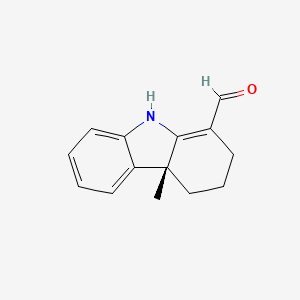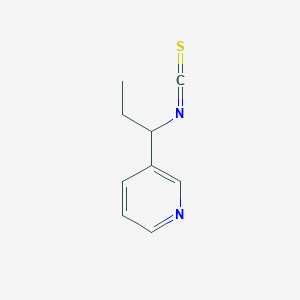phosphanium chloride CAS No. 60896-13-1](/img/structure/B14619241.png)
[(4-Methoxyphenyl)ethynyl](triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)ethynylphosphanium chloride is an organophosphorus compound that features a triphenylphosphine moiety bonded to a 4-methoxyphenyl group through an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)ethynylphosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate halide precursor under specific conditions. One common method is the reaction of triphenylphosphine with 4-methoxyphenylacetylene in the presence of a halogenating agent such as phosphorus trichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)ethynylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the ethynyl group under mild conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Reduced phosphine compounds.
Substitution: Substituted ethynyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)ethynylphosphanium chloride has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Employed in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)ethynylphosphanium chloride involves its interaction with molecular targets through its phosphine moiety. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The ethynyl group provides additional reactivity, allowing the compound to participate in various organic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar structure but lacks the ethynyl linkage.
Triphenylphosphine: Lacks the 4-methoxyphenyl and ethynyl groups.
(4-Methoxyphenyl)diphenylphosphine: Similar but with only two phenyl groups.
Uniqueness
(4-Methoxyphenyl)ethynylphosphanium chloride is unique due to its combination of a triphenylphosphine moiety with an ethynyl linkage to a 4-methoxyphenyl group. This structure imparts distinct reactivity and coordination properties, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
60896-13-1 |
|---|---|
Molekularformel |
C27H22ClOP |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)ethynyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H22OP.ClH/c1-28-24-19-17-23(18-20-24)21-22-29(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-20H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HTXXSNRZDXDRAJ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)C#C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


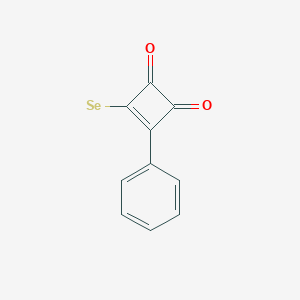
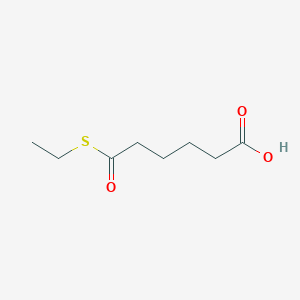
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)
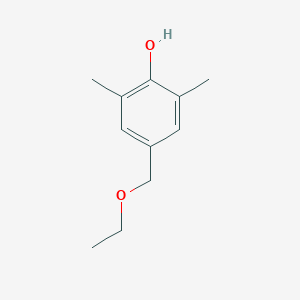
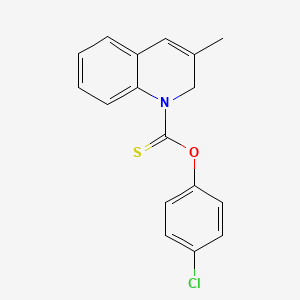
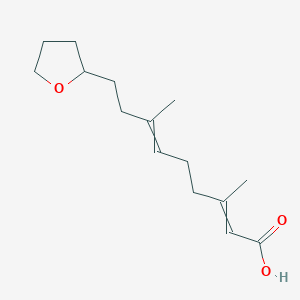
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)
